molecular formula C20H14F3NO2 B325726 N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide

N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide

Cat. No.: B325726
M. Wt: 357.3 g/mol
InChI Key: XFLDPQRGEATPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a biphenylcarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide typically involves the reaction of 4-(trifluoromethoxy)aniline with biphenyl-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product .

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of safer reagents and solvents, as well as recycling of by-products, can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide stands out due to its unique combination of a trifluoromethoxy group and a biphenylcarboxamide structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H14F3NO2

Molecular Weight

357.3 g/mol

IUPAC Name

4-phenyl-N-[4-(trifluoromethoxy)phenyl]benzamide

InChI

InChI=1S/C20H14F3NO2/c21-20(22,23)26-18-12-10-17(11-13-18)24-19(25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,24,25)

InChI Key

XFLDPQRGEATPRF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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